Functional Group Comparison: 4-Amino vs. 4-Halo Pyrazole Building Blocks
2-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol contains a primary aromatic amine (C-NH₂) at the pyrazole 4-position, whereas the 4-bromo and 4-iodo analogs carry halogen substituents with fundamentally different reactivity and hydrogen-bonding capacity . The 4-amino group enables nucleophilic substitution, diazotization, and amide bond formation that are inaccessible to 4-halo analogs without prior functional group interconversion .
| Evidence Dimension | Pyrazole 4-position functional group |
|---|---|
| Target Compound Data | 4-Amino (-NH₂) |
| Comparator Or Baseline | 4-Bromo (-Br) CAS 877401-11-1; 4-Iodo (-I) CAS 2763760-37-6 |
| Quantified Difference | Amino group enables hydrogen bond donation (H-bond donors = 2 for target vs. 1 for 4-halo analogs); amine pKa ~4-5 (aromatic amine) vs. no basic site for halo analogs |
| Conditions | Structural analysis; no biological assay comparison available |
Why This Matters
Procurement decisions for amine-containing pharmacophores or intermediates requiring subsequent amine-directed derivatization must select the 4-amino variant over 4-halo analogs.
